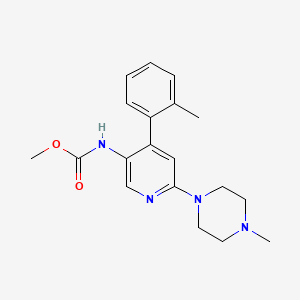

Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate

Description

Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate is a pyridine-based carbamate derivative that serves as a critical intermediate in synthesizing Netupitant, a neurokinin-1 (NK-1) receptor antagonist approved for managing chemotherapy-induced nausea and vomiting (CINV) . Structurally, it features a pyridine core substituted with a 4-(o-tolyl) group at position 4, a 4-methylpiperazine moiety at position 6, and a methyl carbamate group at position 3. Its optimized synthesis via telescoped processes highlights its industrial relevance . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing molecular distinctions, synthetic pathways, and pharmacological implications.

Properties

IUPAC Name |

methyl N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-6-4-5-7-15(14)16-12-18(23-10-8-22(2)9-11-23)20-13-17(16)21-19(24)25-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFZCKCOKNRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2NC(=O)OC)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving suitable precursors.

Substitution Reactions: The 4-position of the pyridine ring is substituted with an o-tolyl group using a Friedel-Crafts alkylation reaction.

Introduction of the Methylpiperazine Group: The 6-position of the pyridine ring is functionalized with a methylpiperazine group through nucleophilic substitution.

Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Density | 1.1 g/cm³ |

| Boiling Point | 478.2 °C |

| Flash Point | 243.0 °C |

| LogP | 2.11 |

These properties indicate that Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate is a stable compound suitable for various applications in research and industry.

Medicinal Chemistry

Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate has shown promise in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. Its structural features allow it to interact with specific biological targets, making it a candidate for further drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. In vitro studies have demonstrated its ability to inhibit cancer cell lines, suggesting potential for further clinical exploration.

Biological Research

The compound serves as a valuable tool in biological studies due to its ability to modulate receptor activity. Interaction studies reveal that it binds effectively to various receptors, which can help elucidate biological pathways and mechanisms.

Binding Affinity Studies

Studies employing radiolabeled compounds have shown that Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate has significant binding affinity for certain neurotransmitter receptors, indicating its potential use in neuropharmacology.

Industrial Applications

In the chemical industry, this compound is utilized in synthesizing various pharmaceuticals and agrochemicals. Its derivatives can serve as active ingredients in pesticides and herbicides, showcasing its versatility beyond medicinal applications.

Mechanism of Action

The mechanism by which Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate

Notes:

- The target compound’s carbamate group distinguishes it from pivalamide derivatives (e.g., N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide), which exhibit altered solubility and metabolic stability due to bulkier amide substituents .

- Pyridin-3-ylmethyl-carbamic acid derivatives from European Patent EP 2022/06 incorporate complex heterocyclic systems (e.g., pyrrolo-triazolo-pyrazine), likely targeting distinct receptor profiles compared to the simpler pyridine scaffold of the target compound .

Intermediates and Impurities

Key Observations :

- Netupitant Impurity 15 (C₁₈H₂₄N₄) lacks the carbamate group, instead featuring an N-methylamine at position 3. This modification reduces molecular weight by ~44 Da and may increase polarity .

- The target compound’s carbamate group enhances stability during synthesis compared to the amine in Impurity 15, which is prone to oxidation or unintended side reactions .

Pharmacological Derivatives

Table 3: Pharmacologically Active Derivatives

Structural and Functional Insights :

- Netupitant incorporates a 2-(3,5-bis(trifluoromethyl)phenyl)-propanamide chain, significantly increasing lipophilicity and NK-1 receptor binding affinity compared to the target intermediate .

- Fosnetupitant , a phosphorylated prodrug, demonstrates improved aqueous solubility and delayed metabolism, underscoring the impact of functional group modifications on pharmacokinetics .

Biological Activity

Methyl (6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate, identified by its CAS number 342417-02-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.42 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

| LogP | Not available |

These properties suggest that the compound is a relatively large organic molecule, which may influence its interaction with biological systems.

Biological Activity

1. Antitumor Activity:

Research has indicated that compounds similar to Methyl (6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate exhibit significant antitumor properties. For example, studies on related piperazine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines, suggesting a potential mechanism for this compound as an anticancer agent .

2. Neuropharmacological Effects:

The piperazine moiety in the structure is known for its neuropharmacological effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

3. Inhibition of Drug Transporters:

Research indicates that carbamate derivatives can interact with drug transporters such as P-glycoprotein and organic cation transporters. This interaction could affect the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic efficacy or reducing toxicity .

Case Study 1: Antitumor Effects of Piperazine Derivatives

A study published in 2019 demonstrated that a series of piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of Methyl (6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate in cancer therapy .

Case Study 2: Interaction with Drug Transporters

In another study focusing on carbamate compounds, it was found that certain derivatives could inhibit the activity of organic anion transporters. This inhibition could lead to increased plasma concentrations of drugs that are substrates for these transporters, suggesting a potential for drug-drug interactions when used in combination therapies .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate to ensure high purity and yield?

- Methodological Answer : Prioritize stepwise functionalization of the pyridine core. For example:

- Step 1 : Introduce the 4-methylpiperazine group via nucleophilic aromatic substitution (NAS) under anhydrous conditions (e.g., DMF, 80–100°C, 12–24 hrs), monitoring completion via LC-MS .

- Step 2 : Install the o-tolyl group using Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃), ensuring inert atmosphere to prevent oxidation .

- Step 3 : Carbamate formation via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient (≥95% purity threshold) .

Q. How can researchers address discrepancies in reported solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Conduct systematic solubility profiling:

- Solvent Screening : Test in DMSO, methanol, chloroform, and water using gravimetric analysis (e.g., saturation concentration determination at 25°C).

- pH-Dependent Solubility : Assess solubility in buffered solutions (pH 1–10) due to the basic 4-methylpiperazine moiety, which may protonate in acidic conditions .

- Validation : Compare results with computational predictions (e.g., Hansen solubility parameters) to resolve contradictions .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine orthogonal methods:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, methylpiperazine signals).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyridine substitution sites), referencing similar pyridine derivatives .

Advanced Research Questions

Q. How does the steric and electronic interplay between the o-tolyl and 4-methylpiperazine groups influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring and predict sites for electrophilic/nucleophilic attack .

- Experimental Validation : React the compound with electrophiles (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions, followed by LC-MS/MS to track adduct formation .

Q. What strategies can mitigate oxidative degradation of the 4-methylpiperazine moiety during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via UPLC-PDA.

- Antioxidant Additives : Evaluate excipients like BHT or ascorbic acid (0.1–1% w/w) to stabilize the piperazine group .

- Packaging : Use amber glass vials with nitrogen purging to limit oxygen exposure .

Q. How can researchers correlate in vitro binding affinity (e.g., kinase inhibition) with in vivo pharmacokinetic profiles for this compound?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ against target kinases (e.g., JAK2 or PI3K) using fluorescence polarization .

- ADME Studies :

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Pharmacokinetic Modeling : Use WinNonlin to derive AUC, Cmax, and t₁/₂, ensuring dose adjustments align with in vitro potency .

Data Contradiction Resolution

Q. How should researchers interpret conflicting data on the compound’s logP values reported in different studies?

- Methodological Answer :

- Standardized Measurement : Re-evaluate logP using shake-flask method (octanol/water) at 25°C, ensuring pH 7.4 to avoid ionization artifacts .

- Chromatographic Calibration : Compare with HPLC-derived logP (e.g., C18 column, isocratic elution) to identify methodological biases .

Q. What experimental controls are essential when studying the compound’s potential off-target effects in cellular assays?

- Methodological Answer :

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out non-specific binding.

- CRISPR Knockout : Use gene-edited cell lines lacking the target protein to confirm on-target activity .

- Vehicle Controls : Include DMSO-only groups to exclude solvent-induced artifacts .

Synthetic and Analytical Reference Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.